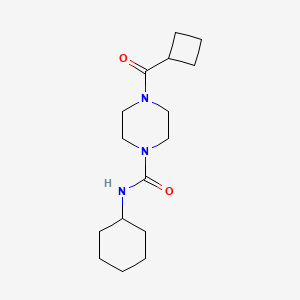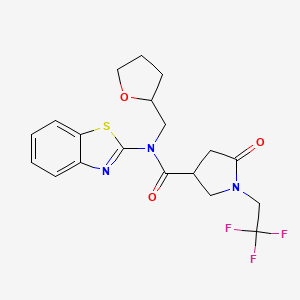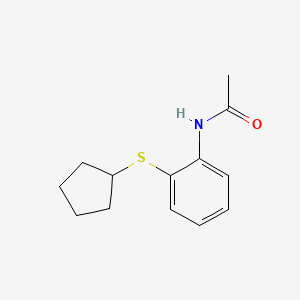![molecular formula C15H20N2O3 B7564582 N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide, also known as DMOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs by N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide leads to changes in gene expression, which can result in cell death in cancer cells and neuroprotection in neuronal cells.
Biochemical and Physiological Effects
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide can induce changes in gene expression, inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has also been shown to have neuroprotective effects and can prevent neuronal cell death.
実験室実験の利点と制限
One of the advantages of using N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide in lab experiments is its potent anticancer and neuroprotective activity. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is its potential toxicity, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide. One potential direction is to study the efficacy of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide in combination with other anticancer agents. Another direction is to study the potential of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide and its potential toxicity.
合成法
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is synthesized by reacting 2-(dimethylamino)phenylacetic acid with oxalyl chloride to form 2-(dimethylcarbamoyl)phenylacetyl chloride, which is then reacted with 1,4-dioxane to yield N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide. The synthesis method for N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide is in the field of cancer research. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has potent anticancer activity against various cancer cell lines, including breast, prostate, and colon cancer cells. N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide has neuroprotective effects and can prevent neuronal cell death.
特性
IUPAC Name |
N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-17(2)15(19)12-5-3-4-6-13(12)16-14(18)11-7-9-20-10-8-11/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRLYLMETLJNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564513.png)

![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)

![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)
![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)